6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5O2 and its molecular weight is 331.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity. Other related compounds have also shown inhibitory activity against c-Met kinase , a protein involved in cell growth, survival, and angiogenesis.
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets, leading to inhibition of their function . This interaction could potentially result in the disruption of cellular processes, such as cell growth and survival .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related tocell growth and survival , as well as angiogenesis . The downstream effects of these disruptions could include inhibited cell proliferation and potentially induced cell death .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that the compound may result ininhibited cell growth and potentially induced cell death .
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-oxo-N-propan-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-8(2)17-14(22)12-13-15(23)18-11(7-21(13)20-19-12)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHMEBIBUVZEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.